molecular formula C47H52N7O7P B12390295 N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite

N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite

Cat. No.: B12390295
M. Wt: 857.9 g/mol
InChI Key: JVRBQNAFQWBIAU-VYEDMMTISA-N
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Description

N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of DNA/RNA synthesis, where it serves as a building block for creating synthetic nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes benzoylation at the N6 position to form N6-Benzoyl-2’-deoxyadenosine. This intermediate is then protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, resulting in N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite group .

Industrial Production Methods

Industrial production of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite typically involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple reaction steps with high precision, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite primarily undergoes substitution reactions. The phosphoramidite group reacts with hydroxyl groups on the growing oligonucleotide chain, forming phosphite triester intermediates. These intermediates are then oxidized to stable phosphate triesters .

Common Reagents and Conditions

Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .

Major Products Formed

The major products formed from these reactions are oligonucleotides with phosphodiester linkages. These synthetic oligonucleotides can be used in various applications, including gene synthesis, PCR, and antisense therapy .

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the formation of a phosphodiester linkage .

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m1/s1

InChI Key

JVRBQNAFQWBIAU-VYEDMMTISA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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